molecular formula C16H10BrNO2S B3306040 6-Bromo-2-[2-(thiophen-2-yl)ethenyl]quinoline-4-carboxylic acid CAS No. 926193-00-2

6-Bromo-2-[2-(thiophen-2-yl)ethenyl]quinoline-4-carboxylic acid

Cat. No.: B3306040
CAS No.: 926193-00-2
M. Wt: 360.2 g/mol
InChI Key: SJOZRJUFOKUWMW-SNAWJCMRSA-N
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Description

“6-Bromo-2-[2-(thiophen-2-yl)ethenyl]quinoline-4-carboxylic acid” is a chemical compound with the molecular formula C16H10BrNO2S . It is used for research purposes .


Molecular Structure Analysis

The molecular structure of “this compound” is characterized by the presence of a bromine atom, a thiophene ring, a quinoline ring, and a carboxylic acid group .


Physical and Chemical Properties Analysis

The compound has a molecular weight of 360.23 . It is a powder at room temperature . The boiling point and other physical properties are not specified .

Scientific Research Applications

Synthesis and Chemical Properties

  • Gavrishova et al. (2015) described the synthesis of ω-{4-[(E)-2-(quinolin-2-yl)ethenyl]phenoxy}alkyl 6-hydroxynaphthalene-2-carboxylates, demonstrating their photoacid and photobase properties. The acidities of the naphthol and quinoline fragments in various states were analyzed, indicating a potential application in photochemical studies (Gavrishova et al., 2015).

Antimicrobial and Antimalarial Agents

  • Parthasaradhi et al. (2015) synthesized a series of derivatives of 6-bromo-2-chloro-quinolin-3-yl as antimicrobial and antimalarial agents, showcasing their potential in medical research for developing new treatments (Parthasaradhi et al., 2015).

Potential Hypocholesterolemic Agents

  • Cai et al. (2007) synthesized a series of 4-thiophenyl quinoline-based derivatives, evaluating their ability to inhibit rat HMG CoA reductase in vitro. This indicates a potential application in the development of hypocholesterolemic agents (Cai et al., 2007).

Fluorescence Spectroscopy and Photophysical Properties

  • Xu et al. (2013) prepared (E)-2-[2-(4-bromothiophen-2-yl)vinyl]quinoline through condensation and studied its photophysical properties. These derivatives showed potential in fluorescence spectroscopy (Xu et al., 2013).

Molecular Docking and Anti-tubercular Activity

  • Ulahannan et al. (2015) conducted a study on 2-[(E)-2-(2-bromophenyl)ethenyl]quinoline-6-carboxylic acid, focusing on its molecular structure and docking studies. The compound showed potential as an inhibitor against tuberculosis (Ulahannan et al., 2015).

Novel Syntheses and Derivatives

  • Various papers have reported on the novel synthesis of derivatives of quinoline, exploring their potential in different fields such as antibacterial research and organic chemistry. These include works by Klásek et al. (2003), Gao et al. (2011, 2019), and others, highlighting the versatility of quinoline derivatives in chemical synthesis and medicinal applications (Klásek et al., 2003), (Gao et al., 2011), (Gao et al., 2019).

Safety and Hazards

The safety information for “6-Bromo-2-[2-(thiophen-2-yl)ethenyl]quinoline-4-carboxylic acid” is not fully detailed in the available resources . It’s always important to handle chemical compounds with appropriate safety measures.

Properties

IUPAC Name

6-bromo-2-[(E)-2-thiophen-2-ylethenyl]quinoline-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H10BrNO2S/c17-10-3-6-15-13(8-10)14(16(19)20)9-11(18-15)4-5-12-2-1-7-21-12/h1-9H,(H,19,20)/b5-4+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJOZRJUFOKUWMW-SNAWJCMRSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C=CC2=CC(=C3C=C(C=CC3=N2)Br)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CSC(=C1)/C=C/C2=CC(=C3C=C(C=CC3=N2)Br)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H10BrNO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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